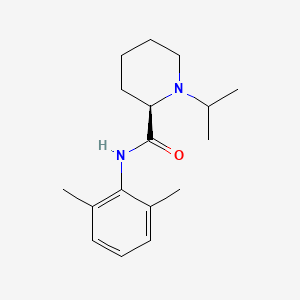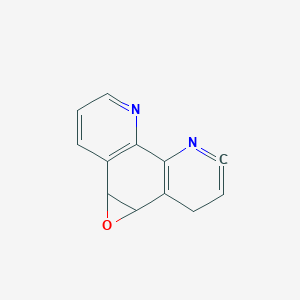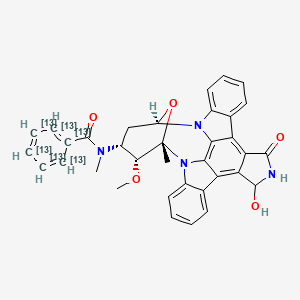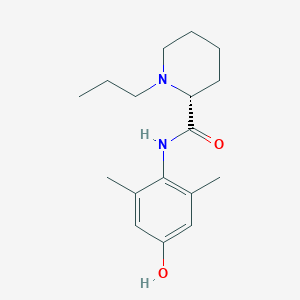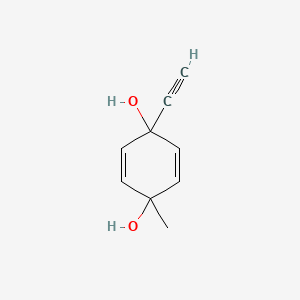
3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C6H8O3. It is characterized by the presence of a dioxolane ring and a propynyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of an acid catalyst to form the dioxolane ring . Another method includes the oxidation of propargyl alcohol using hydrogen peroxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include aldehydes, acids, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring and propynyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthesis and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Propargyl alcohol: Similar in structure but lacks the dioxolane ring.
1,3-Dioxolane-2-propan-1-ol: Similar but without the propynyl group.
3-Phenylprop-2-yn-1-ol: Contains a phenyl group instead of the dioxolane ring.
Uniqueness
3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol is unique due to the combination of the dioxolane ring and propynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C6H8O3/c7-3-1-2-6-8-4-5-9-6/h6-7H,3-5H2 |
InChI Key |
JSDBJDJMJRHUFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


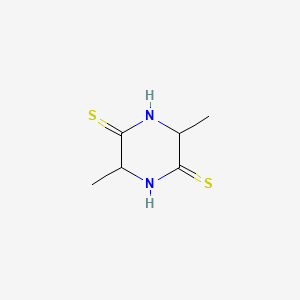
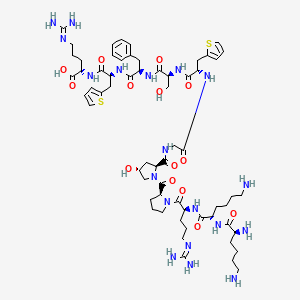
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)
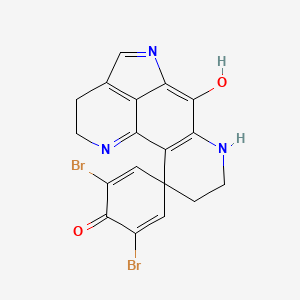
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)

